Enantiomer-Specific Potency: (S)-Alogliptin vs. Active (R)-Alogliptin
The pharmacological activity of alogliptin is highly enantioselective. The active (R)-enantiomer is a potent DPP-4 inhibitor (IC50 < 10 nM), while the (S)-enantiomer demonstrates significantly reduced activity. Quantitative analysis indicates that (R)-alogliptin is >150-fold more active against DPP-4 than the (S)-enantiomer [1]. This substantial potency difference establishes (S)-alogliptin as pharmacologically inactive, making it unsuitable as a therapeutic agent and defining its primary role as an analytical impurity standard [1].
| Evidence Dimension | DPP-4 Inhibitory Potency (Fold Difference) |
|---|---|
| Target Compound Data | Significantly less active (baseline) |
| Comparator Or Baseline | (R)-Alogliptin (Active Enantiomer) |
| Quantified Difference | >150-fold |
| Conditions | In vitro DPP-4 inhibition assay |
Why This Matters
This data confirms (S)-alogliptin's role is exclusively as an analytical reference, not a therapeutic candidate, directly impacting procurement decisions for drug development and quality control.
- [1] Ahmad, S., et al. Enantioselective Box Behenken Optimized HPLC-DAD Method for the Simultaneous Estimation of Alogliptin Enantiomorphs in Pharmaceutical Formulations and their Pharmacokinetic Study in Rat Plasma. Advanced Pharmaceutical Bulletin. 2019;9(1):147-158. View Source
